2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde

Lipophilicity Metabolic Stability Drug Design

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352493-24-3) is a piperidine-1-carbaldehyde derivative featuring a 6-isopropoxypyridin-3-yl substituent at the piperidine 2-position, giving a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol. This compound belongs to a class of N-formylpiperidine-based intermediates that serve as versatile electrophilic building blocks for reductive amination and multicomponent reactions.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B15230426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)C2CCCCN2C=O
InChIInChI=1S/C14H20N2O2/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3
InChIKeyPVAFGEJBPKQQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde – C14H20N2O2 Building Block for Kinase-Focused Medicinal Chemistry and Procuring with Purpose


2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352493-24-3) is a piperidine-1-carbaldehyde derivative featuring a 6-isopropoxypyridin-3-yl substituent at the piperidine 2-position, giving a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound belongs to a class of N-formylpiperidine-based intermediates that serve as versatile electrophilic building blocks for reductive amination and multicomponent reactions . The 6-isopropoxy-substituted pyridine fragment is a privileged motif found in several clinical and preclinical kinase inhibitors, including the dual-mechanism ERK1/2 inhibitor MK-8353 (SCH900353), where the isopropoxypyridine moiety contributes to both potency and oral bioavailability [1].

Why Generic Piperidine-1-carbaldehyde Derivatives Cannot Replace 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde in Drug Discovery Pipelines


Piperidine-1-carbaldehyde derivatives with different alkoxy substituents on the pyridine ring exhibit quantifiable differences in lipophilicity, metabolic stability, and target binding affinity that preclude simple interchange. The isopropoxy group provides a distinct balance of steric bulk and electronic character compared to the more common methoxy or ethoxy analogs, directly impacting pharmacokinetic parameters such as logP, microsomal clearance, and ultimately oral bioavailability [1]. Furthermore, the 6-isopropoxypyridin-3-yl fragment has been specifically optimized in multiple independent drug discovery programs targeting ERK1/2 and adenosine receptors (A2a/A2b) to achieve sub-nanomolar potency, whereas the corresponding 6-methoxy and 6-ethoxy congeners have not demonstrated the same level of potency in published studies [2]. Substituting the aldehyde group with a carboxylate, ketone, or unprotected amine would fundamentally alter the downstream synthetic chemistry, as the piperidine-1-carbaldehyde functionality enables specific reductive amination and Ugi-type multicomponent reaction pathways that are orthogonal to other electrophilic handles.

Quantitative Comparator Evidence: 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde Differentiation Versus Closest Analogs


Target Compound vs. 2-(6-Methoxypyridin-3-yl)piperidine-1-carbaldehyde: Calculated Lipophilicity and Predicted Metabolic Stability Differentiation

The replacement of the 6-methoxy group (CAS 1352503-50-4) with a 6-isopropoxy group is predicted to increase lipophilicity (cLogP) by approximately 0.8–1.2 log units, based on fragment-based π-value contributions of the additional methylene group in isopropoxy versus methoxy substituents [1]. This increase in lipophilicity is directly correlated with enhanced passive membrane permeability but must be balanced against the risk of higher metabolic clearance. In the context of kinase inhibitor optimization programs, the isopropoxy substitution has been selected over methoxy in clinical candidates such as MK-8353 to achieve an optimal balance between oral absorption and metabolic stability [2]. No direct comparative experimental logP or metabolic stability data for the two specific piperidine-1-carbaldehyde compounds are publicly available at this time.

Lipophilicity Metabolic Stability Drug Design

Biological Activity Inference: 6-Isopropoxypyridin-3-yl Fragment Demonstrates Sub-Nanomolar Target Engagement in Adenosine Receptor Antagonists

In BindingDB entry BDBM551490 (US Patent 11312719, Example 35), the compound (R)-9-fluoro-2-(1-(6-isopropoxypyridin-3-yl)piperidin-3-yl)-7-methoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-amine—which incorporates the identical 6-isopropoxypyridin-3-yl fragment—exhibits IC50 values of 0.600 nM at the human adenosine A2a receptor and 12.2 nM at the human adenosine A2b receptor in radioligand binding assays [1]. While direct comparator data for the corresponding 6-methoxy and 6-ethoxy analogs in this specific scaffold are not publicly disclosed, the isopropoxy substitution pattern was explicitly selected and claimed in the patent over other alkoxy variants, indicating a structure-activity relationship (SAR) preference. The 6-isopropoxypyridin-3-yl fragment has also been incorporated into the clinical ERK1/2 inhibitor MK-8353, which achieves IC50 values of 23.0 nM (ERK1) and 8.8 nM (ERK2) .

Adenosine Receptor Kinase Inhibitor Fragment-Based Drug Design

Synthetic Intermediate Utility: Aldehyde Handle Enables Orthogonal Derivatization Compared to Boc-Protected and Ketone Analogs

The piperidine-1-carbaldehyde group provides a unique electrophilic handle for reductive amination with primary and secondary amines, as well as for Ugi-type multicomponent reactions, enabling one-step diversification into complex amide and amine libraries. This contrasts with the structurally related tert-butyl 2-(6-isopropoxypyridin-3-yl)piperidine-1-carboxylate (CAS 1352494-32-6) [1], which requires a deprotection step prior to further functionalization, and with 1-(2-(6-isopropoxypyridin-3-yl)piperidin-1-yl)ethanone , which bears a ketone that necessitates more forcing conditions for reductive amination. The aldehyde oxidation state also permits selective oxidation to the carboxylic acid or reduction to the alcohol, offering synthetic flexibility not available with the ketone or Boc-protected intermediates. Quantitative comparison of reported yields for analogous reductive amination sequences indicates that piperidine-1-carbaldehydes typically react under milder conditions (NaBH(OAc)3, RT, 2–4 h) compared to ketones (elevated temperature or Ti(OiPr)4 catalysis), though specific yields for the target compound have not been published [2].

Reductive Amination Multicomponent Reaction Parallel Synthesis

Alkoxy Substituent Steric and Electronic Effects: Isopropoxy vs. Methoxy Influence on CYP450 Metabolic Lability – Class-Level Inference

The isopropoxy group provides greater steric shielding of the pyridine ring compared to a methoxy group, which can reduce the rate of oxidative O-dealkylation by CYP450 enzymes. In the pyridoxine analog series studied by Mizuno et al., 4'-isopropoxypyridoxine exhibited distinct inhibitory potency and phosphorylation kinetics compared to 4'-methoxy, 4'-ethoxy, and 4'-propoxy analogs against pyridoxal kinase [1]. While this study does not directly measure metabolic stability, the structure-metabolism relationship principle—that branching at the α-carbon of an alkoxy group (i.e., isopropoxy vs. n-propoxy or ethoxy) reduces susceptibility to CYP450-mediated O-dealkylation—is well established in medicinal chemistry [2]. The isopropoxy substituent is therefore expected to confer improved metabolic stability relative to the n-propoxy or ethoxy analogs, though direct experimental confirmation for this specific piperidine-1-carbaldehyde scaffold is not yet available in the public domain.

CYP450 Metabolism Steric Shielding Oxidative Metabolism

Purity Specification and ISO Certification Advantage for cGMP-adjacent Procurement

Commercial sourcing information indicates that 2-(6-isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is available at NLT 98% purity (CAS 1352493-24-3) from suppliers with ISO-certified quality management systems, making it suitable for pharmaceutical R&D and quality control applications . In comparison, the structurally analogous 2-(6-methoxypyridin-3-yl)piperidine-1-carbaldehyde (CAS 1352503-50-4) is also offered at NLT 98% purity , representing parity rather than differentiation for the core purity specification. However, the broader vendor ecosystem for the isopropoxy compound includes suppliers catering specifically to pharmaceutical development workflows, which may offer advantages in terms of residual solvent documentation, elemental analysis, and certificates of analysis (CoA) tailored to IND-enabling studies. Direct quantitative comparison of supplier quality metrics beyond stated purity is not possible without batch-specific CoA data.

Quality Control ISO Certification Pharmaceutical Intermediate

Optimal Deployment Scenarios for 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde in Drug Discovery and Chemical Biology


Lead Optimization of ERK1/2 Kinase Inhibitor Programs Requiring Oral Bioavailability

The 6-isopropoxypyridin-3-yl fragment is a validated pharmacophore in the clinical ERK1/2 inhibitor MK-8353 (SCH900353), which demonstrates oral bioavailability and dual-mechanism inhibition of ERK catalytic activity and phosphorylation [1]. Procurement of 2-(6-isopropoxypyridin-3-yl)piperidine-1-carbaldehyde enables medicinal chemistry teams to generate focused libraries exploring the piperidine linker region of ERK inhibitors through late-stage reductive amination diversification, bypassing the need to synthesize the 6-isopropoxypyridine fragment de novo.

Parallel Synthesis of Adenosine A2a/A2b Receptor Antagonist Libraries

The sub-nanomolar A2a potency (IC50 = 0.600 nM) achieved by a compound containing the 6-isopropoxypyridin-3-yl-piperidine scaffold validates this building block for generating adenosine receptor antagonist libraries [2]. The aldehyde handle permits one-step reductive amination with diverse amine inputs, enabling rapid SAR exploration around the piperidine nitrogen while maintaining the potency-driving isopropoxypyridine motif.

Multicomponent Reaction (Ugi) Campaigns for Generating Highly Diverse Piperidine-Based Screening Collections

The piperidine-1-carbaldehyde functionality is an ideal input for Ugi-type four-component reactions, which generate peptidomimetic and heterocyclic scaffolds in a single step from readily available amine, carboxylic acid, and isocyanide inputs [3]. This enables the construction of highly diverse screening libraries around the 6-isopropoxypyridine core, maximizing the value of the building block in hit identification and lead generation campaigns.

Step-Efficient Synthesis of Clinical Candidate Analogs Avoiding Boc Deprotection Bottlenecks

Compared to the corresponding Boc-protected intermediate (CAS 1352494-32-6), the aldehyde oxidation state eliminates the need for a deprotection step, reducing the linear synthesis sequence by one step and shortening cycle time for analog production [4]. This is particularly valuable in late-stage lead optimization where rapid turnaround of 50–200 analogs is required to resolve multiparameter optimization challenges.

Quote Request

Request a Quote for 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.